N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and resistance to metabolic degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography and crystallization, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound’s stability and resistance to metabolic degradation make it a potential candidate for drug development, particularly in targeting diseases that require long-lasting therapeutic effects.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine, memantine, and rimantadine. These compounds share the adamantane core but differ in their functional groups and specific applications.
Uniqueness
N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-FLUOROBENZAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its fluorobenzamide moiety enhances its lipophilicity and potential for crossing biological membranes, making it particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRBZKYVVSJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.